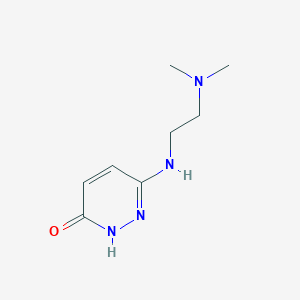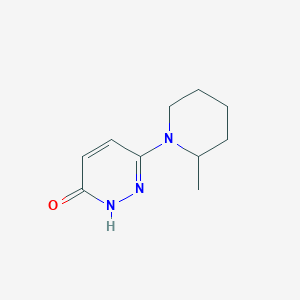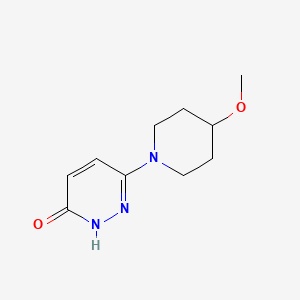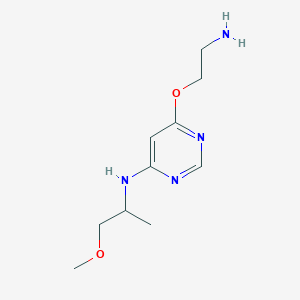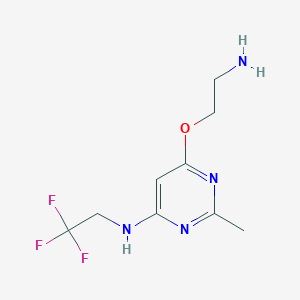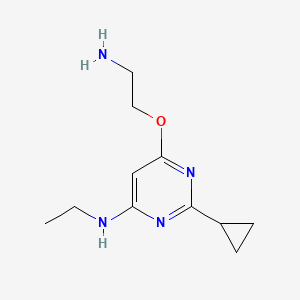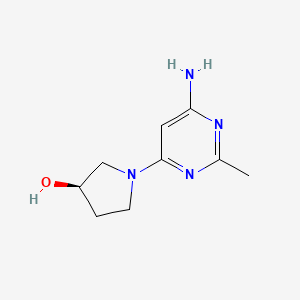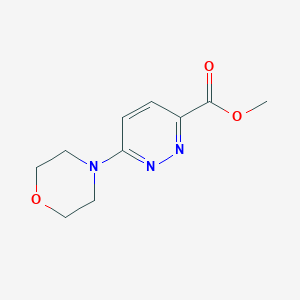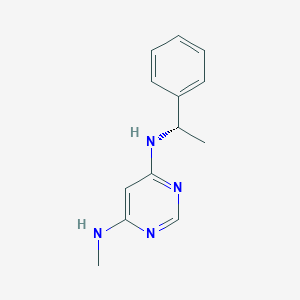
1-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Vue d'ensemble
Description
This compound contains a cyclopropanecarbonyl group attached to a pyrrolidine ring, which is then linked to a 1,2,3-triazole ring with a carbaldehyde group . The cyclopropanecarbonyl group is a carbonyl group (C=O) attached to a cyclopropane ring, which is a three-membered carbon ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The carbaldehyde group is a formyl group (-CHO), which consists of a carbonyl center (C=O) bonded to hydrogen and R-group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a reaction involving a primary amine and a diol . The cyclopropanecarbonyl group could potentially be introduced through a reaction with a cyclopropanecarboxylic acid derivative. The 1,2,3-triazole ring could be formed through a [3+2] cycloaddition reaction, also known as a Huisgen cycloaddition . The carbaldehyde group could be introduced through an oxidation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclopropanecarbonyl, pyrrolidine, 1,2,3-triazole, and carbaldehyde functional groups . The cyclopropane ring is a strained three-membered ring, which can have significant effects on the reactivity of the compound. The pyrrolidine and 1,2,3-triazole rings are both five-membered rings, which are generally more stable. The presence of the nitrogen atoms in these rings can also influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by the functional groups it contains. The cyclopropanecarbonyl group could undergo reactions typical of carbonyl groups, such as nucleophilic addition. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, such as protonation or alkylation . The 1,2,3-triazole ring could participate in various reactions, including cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carbonyl and triazole groups could influence its solubility in different solvents .Applications De Recherche Scientifique
Inhibition of Fatty Acid Synthase (FASN) Activity
This compound has been identified as an inhibitor of FASN activity, which is crucial in the metabolic pathways of fatty acids. FASN is a multi-enzyme protein that catalyzes fatty acid synthesis and is linked to various diseases, including cancer and obesity. The inhibition is measured using substrates like 3H-acetyl-CoA and malonyl-CoA, where the compound has shown an IC50 value in the nanomolar range, indicating potent inhibitory effects .
Potential Anticancer Applications
Due to its role in inhibiting FASN, this compound has potential applications in cancer research. FASN is often upregulated in cancer cells, and its inhibition can lead to reduced tumor growth and proliferation. The compound’s efficacy in this application is supported by its strong binding affinity to the enzyme, as reflected by the low IC50 values reported in various assays .
Biochemical Research on Metabolic Pathways
The compound’s ability to inhibit FASN also makes it a valuable tool in biochemical research, particularly in studying metabolic pathways involving fatty acid synthesis. It can be used to understand the regulation of these pathways and their impact on cellular processes .
Pharmacological Studies
In pharmacology, the compound’s inhibitory action on FASN can be explored for developing new therapeutic agents, especially for conditions where fatty acid metabolism plays a significant role. Its high specificity and potency make it a promising candidate for drug development .
Organic Synthesis
The structural complexity of this compound, with multiple functional groups, makes it an interesting subject for organic synthesis. It can serve as a building block for synthesizing various derivatives with potential biological activities .
Analytical Chemistry Applications
In analytical chemistry, this compound could be used as a standard or reference in chromatographic methods to quantify enzyme inhibition or to study its interaction with other biological molecules. Its well-defined structure and properties facilitate its use in high-performance liquid chromatography (HPLC) and other analytical techniques .
Mécanisme D'action
Target of Action
The primary target of 1-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is the enzyme Fatty Acid Synthase (FASN) . FASN is the rate-limiting enzyme in the process of fatty acid synthesis .
Mode of Action
1-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde interacts with its target, FASN, by inhibiting its activity . This inhibition is measured using 3H-acetyl-CoA and malonyl-CoA as substrates .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway by inhibiting the activity of FASN . This results in a decrease in the production of palmitate, a key product of this pathway .
Pharmacokinetics
The compound’s interaction with fasn suggests it has the ability to penetrate cells and interact with intracellular targets .
Result of Action
The inhibition of FASN by 1-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde leads to a decrease in the synthesis of fatty acids . This can have various molecular and cellular effects, depending on the specific role of these fatty acids in the cell.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c16-7-9-5-15(13-12-9)10-3-4-14(6-10)11(17)8-1-2-8/h5,7-8,10H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBYRHBMUUPHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



